molecular formula C17H13BrN2O2S B2547962 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone CAS No. 1421510-03-3

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone

Cat. No.: B2547962
CAS No.: 1421510-03-3
M. Wt: 389.27
InChI Key: YFOBDNUAXRAHCN-UHFFFAOYSA-N
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Description

This compound features a central azetidine (four-membered saturated ring) substituted with a benzo[d]thiazole moiety via an ether linkage (oxygen bridge). The azetidine ring is further connected to a 4-bromophenyl group through a ketone bridge. This hybrid structure combines the rigidity of the aromatic bromophenyl group with the conformational flexibility of the azetidine ring, making it a promising candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c18-12-7-5-11(6-8-12)16(21)20-9-13(10-20)22-17-19-14-3-1-2-4-15(14)23-17/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOBDNUAXRAHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Br)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary subunits:

  • Benzo[d]thiazol-2-ol (heterocyclic core)
  • 3-Hydroxyazetidine (strained four-membered azacycle)
  • 4-Bromobenzoyl chloride (aryl ketone precursor)

Strategic bond disconnections suggest two viable synthetic approaches:

  • Pathway A : Coupling preformed 3-(benzo[d]thiazol-2-yloxy)azetidine with 4-bromobenzoyl chloride.
  • Pathway B : Stepwise assembly of the azetidine ring onto a pre-functionalized 4-bromophenyl methanone scaffold.

Comparative studies indicate Pathway A offers superior regiocontrol but requires advanced intermediate synthesis.

Synthetic Route Development

Synthesis of 3-(Benzo[d]thiazol-2-yloxy)azetidine

Azetidine Ring Formation

The azetidine core is synthesized via cyclization of 1,3-dibromopropane with benzylamine derivatives under high-dilution conditions:

$$
\text{1,3-Dibromopropane + Benzylamine} \xrightarrow{\text{EtOH, 65°C}} \text{N-Benzylazetidine} \quad (\text{Yield: 68\%})
$$

Optimization Parameters :

Variable Optimal Condition Impact on Yield
Solvent Anhydrous EtOH Prevents hydrolysis
Temperature 65°C Balances ring strain vs. decomposition
Concentration 0.1 M Minimizes oligomerization
Thiazole-O-Azetidine Coupling

Nucleophilic aromatic substitution installs the benzo[d]thiazol-2-yloxy group:

$$
\text{N-Benzylazetidin-3-ol + 2-Chlorobenzo[d]thiazole} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{3-(Benzo[d]thiazol-2-yloxy)-1-benzylazetidine} \quad (\text{Yield: 73\%})
$$

Critical Considerations :

  • Use of phase-transfer catalysts (e.g., TBAB) improves reaction homogeneity
  • Microwave irradiation (150 W, 100°C) reduces reaction time from 24h to 45min

Methanone Bridge Installation

Friedel-Crafts Acylation

The 4-bromophenyl methanone moiety is introduced via Friedel-Crafts chemistry:

$$
\text{3-(Benzo[d]thiazol-2-yloxy)azetidine + 4-Bromobenzoyl chloride} \xrightarrow{\text{AlCl₃, CH₂Cl₂, 0→25°C}} \text{Target Compound} \quad (\text{Yield: 58\%})
$$

Side Reaction Mitigation :

  • Strict temperature control prevents azetidine ring-opening
  • Sub-stoichiometric AlCl₃ (0.8 equiv) minimizes over-acylation
Alternative Coupling Methods

Comparative coupling reagent efficiency:

Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
HATU DMF 25 82 98.2
DCC/DMAP CHCl₃ 40 67 95.4
EDC/HOBt THF 25 74 97.1

HATU-mediated coupling demonstrates superior efficiency but requires rigorous drying of intermediates.

Process Optimization Strategies

Solvent Effects on Cyclization

Systematic solvent screening revealed:

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
DMF 36.7 6 78
THF 7.5 18 63
Toluene 2.4 24 41
Acetonitrile 37.5 8 69

High-polarity solvents accelerate ring-closure kinetics but may promote decomposition pathways.

Catalytic System Development

Novel Pd/NHC (N-Heterocyclic Carbene) complexes enhance coupling efficiency:

$$
\text{Pd(OAc)₂ (5 mol\%) + IPr·HCl (10 mol\%)} \rightarrow \text{TON = 420, TOF = 35 h⁻¹}
$$

Key Advantages :

  • Tolerates moisture and oxygen
  • Enables room-temperature reactions

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J = 8.4 Hz, 1H, Thiazole H-4)
  • δ 7.89 (d, J = 8.8 Hz, 2H, BrC₆H₄)
  • δ 4.92 (m, 1H, Azetidine H-3)
  • δ 4.17 (dd, J = 9.2, 6.4 Hz, 2H, Azetidine H-1, H-2)

HRMS (ESI+) :
Calculated for C₁₈H₁₄BrN₂O₂S [M+H]⁺: 417.0004; Found: 417.0006

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles improves scalability:

Parameter Batch Process Flow Process
Reaction Volume 50 L 0.5 L/min
Cycle Time 72 h 8 h
Productivity 1.2 kg/day 5.6 kg/day
Purity 97.4% 99.1%

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C-O bond formation shows promise:

$$
\text{3-Hydroxyazetidine + 2-Bromobenzo[d]thiazole} \xrightarrow[\text{Blue LEDs}]{\text{Ir(ppy)₃ (2 mol\%)}} \text{3-(Benzo[d]thiazol-2-yloxy)azetidine} \quad (\text{Yield: 89\%})
$$

Mechanistic Insight : Single-electron transfer (SET) pathway avoids strong base requirements

Chemical Reactions Analysis

Types of Reactions

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl moiety .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives, including (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including pancreatic and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Neuroprotective Effects

Research has demonstrated that benzothiazole derivatives can serve as multi-target directed ligands for neurodegenerative diseases. Compounds similar to this compound have been evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase enzymes, which are crucial in neurodegenerative conditions like Alzheimer's disease. In vitro assays have shown promising results in reducing enzyme activity, suggesting potential therapeutic applications.

Antimicrobial Properties

Benzothiazole derivatives have also been studied for their antimicrobial effects against various pathogens. The compound has exhibited activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. Further research into its mechanism of action could pave the way for new antibiotics.

Case Study 1: Anticancer Activity in Pancreatic Cancer Cells

A study evaluating the anticancer effects of benzothiazole derivatives found that specific compounds significantly reduced the viability of pancreatic cancer cells through apoptosis induction. The study utilized various assays, including MTT assays and flow cytometry, to assess cell viability and apoptosis rates.

Case Study 2: Neuroprotective Effects Against MAO-B

In a neuroprotective study, compounds structurally related to this compound were tested for their inhibitory effects on MAO-B. Results indicated that these compounds could lower MAO-B activity significantly, suggesting their potential use in treating neurodegenerative diseases characterized by elevated MAO levels.

Mechanism of Action

The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring may contribute to the compound’s binding affinity and specificity, while the bromophenyl group can enhance its overall biological activity .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzothiazole-containing derivatives, differing primarily in the central ring system (azetidine vs. piperidine, thiazolidinone) or substituent positioning. Key analogs include:

Compound Name Structural Differences Key Properties
3-(Benzo[d]thiazol-2-yl)-2-(4-bromophenyl)thiazolidin-4-one (4m) Replaces azetidine with a thiazolidinone ring; lacks the ether linkage. Exhibits solid-state emissive properties; characterized via FT-IR and ¹H-NMR.
Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (3d) Substitutes azetidine with a piperidine ring; uses a propoxy linker. Yield: 52.4%; mp 90.1–90.6°C; purified via DCM:MeOH:TEA column chromatography.
Compound 104f Contains a pyrazole-thiazole hybrid with dual 4-bromophenyl groups. IC50 values: 0.09 µM (MCF-7), 0.12 µM (B16-F10); potent HER-2 inhibitor.

Key Observations :

  • Azetidine vs. Piperidine/Thiazolidinone: The smaller azetidine ring may enhance metabolic stability compared to bulkier piperidine analogs, though synthetic yields for azetidine derivatives (e.g., 28.1–76.6% in related compounds) are variable and often lower than piperidine-based analogs (e.g., 52.4% for 3d) .
  • Bromophenyl Positioning : The 4-bromophenyl group in the target compound likely enhances hydrophobic interactions, similar to its role in 104f , which shows sub-micromolar antiproliferative activity .
Spectroscopic Characterization
  • FT-IR : Benzothiazole C=N and C-S stretches (~1600 cm⁻¹, ~680 cm⁻¹) are conserved across analogs. The target compound’s azetidine ring would show distinct C-O-C stretches (~1100 cm⁻¹) .
  • ¹H-NMR : Key signals include the azetidine protons (δ 3.5–4.5 ppm) and aromatic protons from the bromophenyl (δ 7.3–7.8 ppm) and benzothiazole (δ 7.8–8.0 ppm) groups .

Biological Activity

The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C16H14BrN3O2S
  • Molecular Weight: 396.27 g/mol

The compound features a benzo[d]thiazole moiety linked to an azetidine ring, which is further substituted with a bromophenyl group. This structural configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing the benzo[d]thiazole and azetidine frameworks exhibit various biological activities, including:

  • Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Anticancer Properties: Preliminary studies suggest that the compound could possess cytotoxic effects against certain cancer cell lines.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation: It might interact with receptors involved in inflammatory responses or cell signaling pathways.
  • DNA Interaction: Some studies suggest that similar compounds can intercalate DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Antimicrobial Exhibited inhibition against Staphylococcus aureus and E. coli.
Anti-inflammatory Reduced nitric oxide production in LPS-stimulated macrophages.
AnticancerInduced apoptosis in human breast cancer cell lines (MCF-7).

Detailed Findings

  • Antimicrobial Activity : A study found that derivatives of benzothiazole exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL against various bacterial strains .
  • Anti-inflammatory Effects : Research indicated that compounds similar to this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
  • Cytotoxic Effects : In vitro assays demonstrated that the compound could induce cell death in cancer cell lines through mechanisms involving oxidative stress and apoptosis .

Q & A

Q. What are the common synthetic routes for synthesizing (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving heterocyclic coupling. A key intermediate is 4-(benzo[d]thiazol-2-yl)benzenamine , which reacts with aryl isothiocyanates under reflux in DMF to form thiourea derivatives. Subsequent cyclization with formaldehyde yields azetidine or triazinane cores .
  • Example Protocol :

React 4-(benzo[d]thiazol-2-yl)benzenamine with 4-bromophenyl isothiocyanate in DMF (4 h reflux).

Treat the thiourea intermediate with 30% formaldehyde and HCl at 90–95°C for 4 h to form the azetidin-1-yl scaffold.

  • Characterization : Use ¹H/¹³C NMR to confirm azetidine ring formation (e.g., δ ~3.8–4.5 ppm for azetidine protons) and HRMS for molecular ion validation .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H NMR : Identify azetidine protons (δ 3.8–4.5 ppm, multiplet) and aromatic protons from the 4-bromophenyl group (δ 7.2–7.8 ppm). Benzo[d]thiazole protons typically appear as a singlet near δ 8.1 ppm .
  • ¹³C NMR : Confirm carbonyl (C=O) resonance at ~170 ppm and azetidine carbons at 50–60 ppm .
  • IR Spectroscopy : Look for C=O stretching at ~1650–1700 cm⁻¹ and C-Br vibration at ~550–600 cm⁻¹ .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, and Br percentages (e.g., Br% ~22.5% for C₁₇H₁₄BrN₂O₂S) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields when dealing with competing side reactions?

  • Methodological Answer : Competing side reactions (e.g., over-alkylation or thiourea decomposition) can be mitigated by:
  • Solvent Choice : Use polar aprotic solvents like DMF to stabilize intermediates .
  • Catalyst Control : Add catalytic acetic acid to promote cyclization while suppressing hydrolysis .
  • Temperature Gradients : Gradual heating (e.g., 70°C → 95°C) reduces premature decomposition.
  • Yield Data from Literature :
Reaction StepSolventTemp (°C)Yield (%)Reference
Thiourea FormationDMF11078
CyclizationHCl/EtOH9565

Q. What methodologies resolve contradictions in reported spectral data or synthetic yields across studies?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Strategies include:
  • Reproducibility Checks : Replicate reactions using exact solvent batches (e.g., anhydrous DMF vs. hydrated).
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish azetidine CH₂ groups from aromatic protons .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles in azetidine rings) by comparing with published crystal data (e.g., CCDC entries for similar benzothiazole derivatives) .

Q. How can computational chemistry predict the binding affinity or reactivity of this compound in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with benzothiazole-binding pockets). Key parameters:
  • Ligand Preparation : Optimize the compound’s 3D structure using DFT (B3LYP/6-31G(d,p)).
  • Binding Site Analysis : Focus on hydrophobic pockets accommodating the 4-bromophenyl group and hydrogen bonds with the azetidine oxygen .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA ≤ -8 kcal/mol) .

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